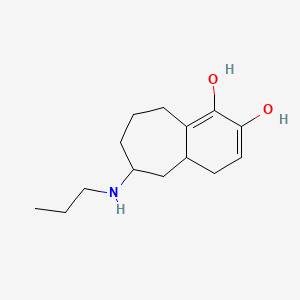
1,2-Ddpatc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Ddpatc is a complex organic compound with a unique structure that includes both hydroxyl and amino functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ddpatc typically involves multiple steps:
Formation of the Benzocycloheptene Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Hydroxyl Groups: Hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide can be employed.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be used to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Ddpatc can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1,2-Ddpatc has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers or nanomaterials.
Mecanismo De Acción
The mechanism of action of 1,2-Ddpatc involves its interaction with molecular targets and pathways. The hydroxyl and amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dihydroxy-6-amino-6,7,8,9-tetrahydrobenzocycloheptene: Similar structure but lacks the N-(2-methylethyl) group.
1,2-Dihydroxy-6-(N-methylamino)-6,7,8,9-tetrahydrobenzocycloheptene: Similar structure with a different amino substituent.
Uniqueness
1,2-Ddpatc is unique due to the presence of the N-(2-methylethyl)amino group, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
90109-14-1 |
|---|---|
Fórmula molecular |
C14H23NO2 |
Peso molecular |
237.34 g/mol |
Nombre IUPAC |
6-(propylamino)-4a,5,6,7,8,9-hexahydro-4H-benzo[7]annulene-1,2-diol |
InChI |
InChI=1S/C14H23NO2/c1-2-8-15-11-4-3-5-12-10(9-11)6-7-13(16)14(12)17/h7,10-11,15-17H,2-6,8-9H2,1H3 |
Clave InChI |
MFXHRNULWXHMBG-UHFFFAOYSA-N |
SMILES |
CCCNC1CCCC2=C(C(=CCC2C1)O)O |
SMILES canónico |
CCCNC1CCCC2=C(C(=CCC2C1)O)O |
| 90109-16-3 | |
Sinónimos |
1,2-dihydroxy-6-(N-(2-methylethyl)amino)-6,7,8,9-tetrahydrobenzocycloheptene 1,2-dihydroxy-6-(N-(2-methylethyl)amino)-6,7,8,9-tetrahydrobenzocycloheptene hydrobromide 1,2-DPATC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]acetic acid](/img/structure/B1202407.png)



![[4-[2-[2-[(4-Chlorobenzoyl)amino]ethylamino]-1-hydroxyethyl]-2-(2,2-dimethylpropanoyloxy)phenyl] 2,2-dimethylpropanoate](/img/structure/B1202416.png)
![2-[(5-Carboxy-4-hydroxy-2-methylhexan-3-yl)amino]-N-methoxy-2-oxoethanimine oxide](/img/structure/B1202417.png)





![(3R,5R)-7-[(1S,2R,3R,8S,8aR)-3-hydroxy-2-methyl-8-(2-methylbutanoyloxy)-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B1202426.png)


